molecular formula C12H13O4P B8282153 Dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate

Dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate

Cat. No.: B8282153
M. Wt: 252.20 g/mol
InChI Key: HQNZZNBOVHKOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate is a useful research compound. Its molecular formula is C12H13O4P and its molecular weight is 252.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13O4P

Molecular Weight

252.20 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-phenylbut-3-yn-2-one

InChI

InChI=1S/C12H13O4P/c1-15-17(14,16-2)10-12(13)9-8-11-6-4-3-5-7-11/h3-7H,10H2,1-2H3

InChI Key

HQNZZNBOVHKOPR-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C#CC1=CC=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Butyl-lithium (13.5 ml. of a 2.29 M solution in hexane) was added dropwise to a stirred solution of dimethyl methylphosphonate (3.84 g.) in anhydrous tetrahydrofuran (25 ml.) at -78° under argon. After 15 minutes, a solution of ethyl phenylpropiolate (2.5 g.) in anhydrous tetrahydrofuran (20 ml.) was added. The reaction mixture was stirred for 2 hours at -78° C., allowed to warm to ambient temperature and stirred for 18 hours, and adjusted to pH 5 by addition of glacial acetic acid. The tetrahydrofuran was evaporated at room temperature under reduced pressure and the residue was partitioned between water and diethyl ether. The diethyl ether layer was separated, washed with water and dried, and the solvent was evaporated. Chromatography of the crude product on silica gel MFC (75 g.)., eluting with diethyl ether/ethyl acetate (9:1), gave unreacted ethyl phenylpropiolate, and subsequent elution with diethyl ether/ethyl acetate (1:1), gave dimethyl 2-oxo-4-phenylbut-3-ynylphosphonate as an oil, RF = 0.28 (ethyl acetate). The n.m.r. spectrum in deuteriochloroform showed the following absorptions (δ values):
[Compound]
Name
N-Butyl-lithium
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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solution
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3.84 g
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reactant
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0 (± 1) mol
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25 mL
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solvent
Reaction Step Two
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2.5 g
Type
reactant
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20 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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